molecular formula C9H12BrNO2S B6209706 N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide CAS No. 1568018-54-1

N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide

Cat. No.: B6209706
CAS No.: 1568018-54-1
M. Wt: 278.2
InChI Key:
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Description

N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C9H12BrNO2S. It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide typically involves the reaction of (S)-1-(4-bromophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(4-chlorophenyl)ethyl]methanesulfonamide
  • N-[(1S)-1-(4-fluorophenyl)ethyl]methanesulfonamide
  • N-[(1S)-1-(4-methylphenyl)ethyl]methanesulfonamide

Uniqueness

N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs .

Properties

CAS No.

1568018-54-1

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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